molecular formula C8H12F3N B13467304 6-(Trifluoromethyl)spiro[3.3]heptan-2-amine

6-(Trifluoromethyl)spiro[3.3]heptan-2-amine

Cat. No.: B13467304
M. Wt: 179.18 g/mol
InChI Key: AMOJCEIAXDYWMT-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)spiro[33]heptan-2-amine is a chemical compound characterized by a spirocyclic structure with a trifluoromethyl group attached to the heptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)spiro[3.3]heptan-2-amine typically involves the deoxofluorination of sterically hindered carbonyl groups via an intermediate carbocation . This process is challenging due to the steric hindrance around the carbonyl group, but it is essential for introducing the trifluoromethyl group into the spirocyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)spiro[3.3]heptan-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other strong reducing agents.

    Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(Trifluoromethyl)spiro[3.3]heptan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)spiro[3.3]heptan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent and specific biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Trifluoromethyl)spiro[3.3]heptan-2-amine is unique due to its specific spirocyclic structure and the presence of the trifluoromethyl group. This combination of features can result in distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H12F3N

Molecular Weight

179.18 g/mol

IUPAC Name

6-(trifluoromethyl)spiro[3.3]heptan-2-amine

InChI

InChI=1S/C8H12F3N/c9-8(10,11)5-1-7(2-5)3-6(12)4-7/h5-6H,1-4,12H2

InChI Key

AMOJCEIAXDYWMT-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CC(C2)N)C(F)(F)F

Origin of Product

United States

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